molecular formula C14H18N4O3 B564383 Trimethoprim-13C3 CAS No. 1189970-95-3

Trimethoprim-13C3

Cat. No.: B564383
CAS No.: 1189970-95-3
M. Wt: 293.3
InChI Key: IEDVJHCEMCRBQM-VMIGTVKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoprim-13C3 is a stable isotope-labeled version of trimethoprim, an antifolate antibacterial agent. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of trimethoprim. The labeling with carbon-13 isotopes allows for precise tracking and analysis in various biological systems.

Mechanism of Action

Target of Action

Trimethoprim-13C3 primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a critical role in the formation of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF), which is essential for the synthesis of bacterial DNA .

Mode of Action

This compound acts as a reversible inhibitor of dihydrofolate reductase . By binding to this enzyme, it prevents the conversion of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial nucleic acids and proteins, leading to the cessation of bacterial survival .

Biochemical Pathways

The inhibition of dihydrofolate reductase by this compound affects the biosynthesis pathways of thymidylate and purines, as well as several amino acids like glycine, methionine, serine, and N-formyl-methionyl tRNA . By blocking these pathways, this compound disrupts the production of essential metabolites, thereby inhibiting bacterial growth .

Pharmacokinetics

This compound is readily absorbed after oral administration . It has a relatively large volume of distribution, averaging about 100L, and is widely distributed in body fluids and tissues . The drug’s absorption, distribution, metabolism, and excretion (ADME) properties significantly impact its bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the synthesis of bacterial DNA and proteins, it prevents the bacteria from multiplying and ultimately leads to their death . This makes this compound effective in treating a variety of infections, including those of the urinary tract, respiratory tract, and gastrointestinal tract .

Biochemical Analysis

Biochemical Properties

Trimethoprim-13C3, like its parent compound Trimethoprim, is an antifolate antibacterial agent that inhibits bacterial dihydrofolate reductase (DHFR), a critical enzyme that catalyzes the formation of tetrahydrofolic acid (THF) . By doing so, it prevents the synthesis of bacterial DNA and ultimately inhibits bacterial survival .

Cellular Effects

This compound exerts its antimicrobial effects by inhibiting an essential step in the synthesis of bacterial nucleic acids and proteins . It has shown activity against several species of gram-negative bacteria, as well as coagulase-negative Staphylococcus species .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DHFR . This enzyme is critical for the formation of THF, which is necessary for the synthesis of bacterial DNA . By inhibiting DHFR, this compound prevents the formation of THF, thereby inhibiting DNA synthesis and leading to bacterial cell death .

Temporal Effects in Laboratory Settings

Recent laboratory serial studies indicate a possible increase in the incidence of Trimethoprim-resistance in vitro since the widespread use of co-trimoxazole .

Dosage Effects in Animal Models

It is known that up to 10 times the recommended dose of Trimethoprim has been given with no adverse effects . Prolonged administration of Trimethoprim at reasonably high concentrations leads to maturation defects in hematopoiesis due to impaired folinic acid synthesis .

Metabolic Pathways

Trimethoprim undergoes oxidative metabolism to a number of metabolites, the most abundant of which are the demethylated 3’- and 4’- metabolites, accounting for approximately 65% and 25% of the total metabolite formation, respectively . Minor products include N-oxide metabolites (5%) and benzylic metabolites in even smaller amounts .

Transport and Distribution

Trimethoprim is known to be widely distributed in body fluids and tissues .

Subcellular Localization

Given its mechanism of action, it can be inferred that this compound, like Trimethoprim, would be localized where bacterial DHFR is present, as it directly inhibits this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoprim-13C3 involves the incorporation of carbon-13 isotopes into the trimethoprim molecule. This process typically starts with the synthesis of carbon-13 labeled intermediates, which are then used in the construction of the final trimethoprim structure. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without degradation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure high purity and yield of the final product. Quality control measures are stringent to maintain the integrity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions: Trimethoprim-13C3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Trimethoprim-13C3 is widely used in scientific research, including:

    Chemistry: Studying reaction mechanisms and pathways involving trimethoprim.

    Biology: Investigating the metabolic fate of trimethoprim in biological systems.

    Medicine: Understanding the pharmacokinetics and dynamics of trimethoprim in the human body.

    Industry: Quality control and validation of trimethoprim-containing products.

Comparison with Similar Compounds

    Pyrimethamine: Another antifolate agent used to treat parasitic infections.

    Methotrexate: Used in cancer therapy and autoimmune diseases.

    Sulfamethoxazole: Often combined with trimethoprim for synergistic effects.

Uniqueness: Trimethoprim-13C3 is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in research settings. This feature distinguishes it from other similar compounds that do not have such labeling.

Biological Activity

Trimethoprim-13C3 is a stable isotope-labeled derivative of the antibiotic trimethoprim, primarily recognized for its role as a dihydrofolate reductase (DHFR) inhibitor. This compound is utilized extensively in pharmacokinetic studies due to its unique labeling with carbon-13 isotopes, which allows researchers to track its metabolic pathways and interactions within biological systems.

Chemical Structure and Properties

This compound has the molecular formula C14H18N4O3 and a molecular weight of approximately 245.21 g/mol. The incorporation of three carbon-13 isotopes into its structure does not significantly alter its biological activity compared to the unlabeled trimethoprim, but it enhances the ability to study its pharmacokinetics and metabolic processes using advanced analytical techniques such as isotope ratio mass spectrometry (IRMS) .

The primary mechanism of action for this compound is the inhibition of DHFR, an enzyme critical for the synthesis of tetrahydrofolate in bacteria. By blocking this enzyme, trimethoprim disrupts folate metabolism, leading to impaired nucleic acid synthesis and ultimately bacterial cell death. This mechanism is shared with other antifolate agents but is particularly effective due to trimethoprim's high affinity for bacterial DHFR compared to mammalian forms .

Biological Activity and Efficacy

This compound exhibits significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of its parent compound, trimethoprim, making it a valuable tool for studying antibiotic resistance mechanisms and pharmacodynamics in clinical settings.

Table 1: Comparison of Trimethoprim and this compound

PropertyTrimethoprimThis compound
Molecular FormulaC14H18N4O3C14H18N4O3
Molecular Weight290.33 g/mol245.21 g/mol
Isotope LabelingNoYes (³C at positions 3, 4, 5)
MechanismDHFR InhibitionDHFR Inhibition
Antibacterial SpectrumBroadBroad

Pharmacokinetics and Metabolism

The stable isotope labeling in this compound allows for detailed studies on its absorption, distribution, metabolism, and excretion (ADME). Research utilizing IRMS has shown that the carbon-13 isotopes provide a distinct advantage in tracking the compound's concentration in biological matrices such as plasma and urine over time. This capability enhances our understanding of how trimethoprim interacts with biological systems and aids in optimizing dosing regimens .

Case Studies

Case Study 1: Pharmacokinetic Analysis Using IRMS

In a study aimed at understanding the pharmacokinetics of this compound, researchers administered the compound to healthy volunteers and measured the concentration of both this compound and its metabolites in plasma over several hours. The results indicated a rapid absorption phase followed by a slower elimination phase, consistent with known pharmacokinetic profiles for trimethoprim. The use of carbon-13 labeling allowed for precise differentiation between administered drug and endogenous compounds .

Case Study 2: Interaction Studies with Other Antibiotics

Another significant area of research involves examining the interactions between this compound and other antibiotics. Studies have indicated that when combined with sulfonamides, there is a synergistic effect that enhances antibacterial efficacy against resistant strains of bacteria. The isotope labeling facilitates tracking these interactions at a molecular level, providing insights into potential mechanisms of resistance .

Properties

IUPAC Name

5-[[3,4,5-tri((113C)methoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]OC1=CC(=CC(=C1O[13CH3])O[13CH3])CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676180
Record name 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189970-95-3
Record name 5-({3,4,5-Tris[(~13~C)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.